molecular formula C24H26ClNO5 B11388312 4-butyl-6-chloro-9-(3,4-dimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-butyl-6-chloro-9-(3,4-dimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11388312
M. Wt: 443.9 g/mol
InChI Key: FNTPXNGCLCMZSW-UHFFFAOYSA-N
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Description

4-BUTYL-6-CHLORO-9-[(3,4-DIMETHOXYPHENYL)METHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a butyl group, a chloro substituent, and a dimethoxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-6-CHLORO-9-[(3,4-DIMETHOXYPHENYL)METHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.

    Introduction of the Oxazinone Ring: The oxazinone ring is introduced via a condensation reaction with an appropriate amine and a carbonyl compound.

    Substitution Reactions: The butyl and chloro groups are introduced through substitution reactions using suitable alkylating and halogenating agents.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-6-CHLORO-9-[(3,4-DIMETHOXYPHENYL)METHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

4-BUTYL-6-CHLORO-9-[(3,4-DIMETHOXYPHENYL)METHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BUTYL-6-CHLORO-9-[(3,4-DIMETHOXYPHENYL)METHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-BUTYL-6-CHLORO-9-[(3,4-DIMETHOXYPHENYL)METHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: is similar to other chromeno[8,7-e][1,3]oxazin-2-ones with different substituents.

    Other Chromene Derivatives: Compounds with variations in the chromene core or different substituents.

Uniqueness

The uniqueness of 4-BUTYL-6-CHLORO-9-[(3,4-DIMETHOXYPHENYL)METHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific combination of substituents, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H26ClNO5

Molecular Weight

443.9 g/mol

IUPAC Name

4-butyl-6-chloro-9-[(3,4-dimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C24H26ClNO5/c1-4-5-6-16-10-22(27)31-23-17(16)11-19(25)24-18(23)13-26(14-30-24)12-15-7-8-20(28-2)21(9-15)29-3/h7-11H,4-6,12-14H2,1-3H3

InChI Key

FNTPXNGCLCMZSW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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